molecular formula C11H15NO B8803470 (4-Phenylpyrrolidin-3-yl)methanol

(4-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B8803470
M. Wt: 177.24 g/mol
InChI Key: MMDOXIYRYUVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpyrrolidin-3-yl)methanol (CAS: 848307-24-4) is a chiral pyrrolidine derivative featuring a phenyl group at the 4-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (calculated based on structural data from ). The stereochemistry of the compound, specified as (3R,4S), plays a critical role in its interactions in pharmaceutical and material science applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4-phenylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

MMDOXIYRYUVGPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (4-Phenylpyrrolidin-3-yl)methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrrolidine Ring Key Features Reference
This compound C₁₁H₁₅NO 177.24 4-phenyl, 3-hydroxymethyl Chiral centers (3R,4S)
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₅FNO₂ 236.25 3-(3-fluoro-4-methoxyphenyl), 3-hydroxymethyl Enhanced electron-withdrawing groups
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol C₁₂H₁₅FNO 220.25 3-[(4-fluorophenyl)methyl], 3-hydroxymethyl Fluorine enhances lipophilicity
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₆N₂O 192.26 1-(4-aminophenyl), 3-hydroxymethyl Amino group introduces basicity
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C₁₂H₁₂N₂O₂ 216.24 Pyridazine ring instead of pyrrolidine Heteroaromatic substitution

Key Observations :

  • The amino group in enhances solubility in acidic environments.
  • Ring System Differences: Compounds like (4-(6-Methoxypyridazin-3-yl)phenyl)methanol () replace the pyrrolidine with a pyridazine ring, altering electronic properties and hydrogen-bonding capacity.

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